molecular formula C13H14N8O2 B612033 Molidustat CAS No. 1154028-82-6

Molidustat

Cat. No.: B612033
CAS No.: 1154028-82-6
M. Wt: 314.30 g/mol
InChI Key: IJMBOKOTALXLKS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Molidustat primarily targets hypoxia-inducible factor prolyl hydroxylase (HIF-PH), an enzyme that plays a crucial role in the regulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes it particularly relevant in conditions like anemia associated with chronic kidney disease (CKD), where there is a deficiency in EPO production .

Mode of Action

This compound acts as a competitive and reversible inhibitor of HIF-PH . By inhibiting HIF-PH, this compound stabilizes the hypoxia-inducible factor (HIF), which in turn leads to an increase in the endogenous production of EPO . This interaction results in an increase in both EPO and red blood cell production .

Biochemical Pathways

The inhibition of HIF-PH by this compound induces the genetic transcription of EPO, thereby affecting the EPO signaling pathway . This leads to an increase in the production of red blood cells, helping to alleviate conditions like anemia. Additionally, this compound has been shown to upregulate the Vitamin D receptor and human β defensin 2, defining an antimicrobial effector pathway in human macrophages .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is rapidly absorbed and predominantly distributed in plasma rather than in red blood cells . The total recovery of the administered radioactivity was 97.0%, which was mainly excreted renally (90.7%). Metabolite M-1, produced by N-glucuronidation, was the dominant component in plasma (80.

Biochemical Analysis

Biochemical Properties

Molidustat interacts with the enzyme HIF prolyl-hydroxylase, inhibiting its activity . This inhibition leads to an increase in the endogenous production of erythropoietin . Erythropoietin is a hormone that stimulates the production of red blood cells, thus playing a crucial role in biochemical reactions related to oxygen transport in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of erythropoietin, which in turn stimulates the production of red blood cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an HIF prolyl-hydroxylase inhibitor . By inhibiting this enzyme, this compound prevents the degradation of HIF, leading to an increase in the levels of HIF . This results in an increase in the production of erythropoietin, which stimulates the production of red blood cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain the mean Hemoglobin (Hb) levels within the target range over time . It has also been observed to have a reasonable expectation of efficacy managing anemia in CKD cats .

Dosage Effects in Animal Models

In animal models, this compound has shown to cause a dose-dependent increase of endogenous erythropoietin production and subsequent red blood cell production . This indicates that the effects of this compound can vary with different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the production of erythropoietin . By inhibiting HIF prolyl-hydroxylase, it increases the levels of HIF, which then stimulates the production of erythropoietin .

Transport and Distribution

Following rapid absorption, this compound-related radioactivity was predominantly distributed in plasma rather than in red blood cells . The total recovery of the administered radioactivity was 97.0%, which was mainly excreted renally (90.7%) .

Preparation Methods

The preparation methods for molidustat involve synthetic routes and reaction conditions that are typically proprietary to the manufacturing companies. it is known that this compound is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization to achieve the desired pharmacological properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Molidustat undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions are typically intermediates that are further processed to yield the final active pharmaceutical ingredient .

Scientific Research Applications

Molidustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique mechanism of action as a hypoxia-inducible factor prolyl hydroxylase inhibitor. In biology, it is used to investigate the regulation of erythropoiesis and the body’s response to hypoxia. In medicine, this compound is being evaluated in clinical trials for the treatment of anemia associated with chronic kidney disease In industry, this compound’s production and formulation are of interest for developing effective and safe therapeutic agents .

Comparison with Similar Compounds

Molidustat is compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors, such as roxadustat and daprodustat. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, dosing regimens, and clinical efficacy. This compound is unique in its specific molecular structure and its potential for fewer side effects compared to other similar compounds .

Properties

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMBOKOTALXLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151089
Record name Molidustat
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URL https://comptox.epa.gov/dashboard/DTXSID80151089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154028-82-6
Record name Molidustat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Molidustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Molidustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
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Record name MOLIDUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.9 g (8.8 mmol) of the compound from Example 3A and 1.9 g (9.7 mmol) of the compound from Example 16A are initially introduced into 25 ml ethyl acetate and 504 mg (4.4 mmol) TFA are added at RT. The mixture is stirred under reflux for 16 h, then cooled to 5° C. and subsequently stirred for a further 2 h. The solid formed is filtered off, washed with ethyl acetate and dried first in air and thereafter under a high vacuum. 1.7 g of product are obtained.
Name
compound
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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